2-(1-Hydroxycyclopentyl)-1-phenylpropan-1-one
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Overview
Description
2-(1-Hydroxycyclopentyl)-1-phenylpropan-1-one is an organic compound with a unique structure that includes a cyclopentyl ring, a hydroxyl group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Hydroxycyclopentyl)-1-phenylpropan-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where a cyclopentyl ketone is reacted with a phenylpropanoic acid derivative in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(1-Hydroxycyclopentyl)-1-phenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of cyclopentanone or phenylacetic acid derivatives.
Reduction: Formation of cyclopentanol or phenylethanol derivatives.
Substitution: Formation of brominated or nitrated phenyl derivatives.
Scientific Research Applications
2-(1-Hydroxycyclopentyl)-1-phenylpropan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(1-Hydroxycyclopentyl)-1-phenylpropan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The compound’s structure allows it to bind to active sites on proteins, altering their function and leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
(2-Chlorophenyl)(1-hydroxycyclopentyl)methanone: Shares a similar cyclopentyl and phenyl structure but includes a chlorine atom.
Cyclopentolate: Contains a cyclopentyl ring and is used as an anticholinergic agent.
Uniqueness
2-(1-Hydroxycyclopentyl)-1-phenylpropan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its hydroxyl and phenyl groups provide versatility in chemical synthesis and biological interactions, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
84466-57-9 |
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Molecular Formula |
C14H18O2 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
2-(1-hydroxycyclopentyl)-1-phenylpropan-1-one |
InChI |
InChI=1S/C14H18O2/c1-11(14(16)9-5-6-10-14)13(15)12-7-3-2-4-8-12/h2-4,7-8,11,16H,5-6,9-10H2,1H3 |
InChI Key |
QLLQJSUZKVRXRI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1)C2(CCCC2)O |
Origin of Product |
United States |
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